molecular formula C15H15BrO6 B2917118 Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 637749-45-2

Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2917118
CAS No.: 637749-45-2
M. Wt: 371.183
InChI Key: MGWVWPMQDZSGBV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. While the exact molecular structure of Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is not provided in the searched resources, similar compounds have been analyzed. For example, ETHYL 6-BROMO-5-((2-BROMOBENZYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE has a molecular weight of 468.145 .

Scientific Research Applications

Synthesis and Characterization of Benzofuran Derivatives
Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate serves as a precursor in the synthesis of new benzofuran derivatives, showcasing its utility in creating compounds with potential biological activities. These derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, have been explored for their in vitro anti-HIV activities. The ability of such compounds to inhibit HIV replication highlights the significant potential of this compound in medicinal chemistry and antiviral research (Mubarak et al., 2007).

Chemical Transformations and Cyclizations
The compound is also pivotal in chemical transformations that lead to the synthesis of various organic structures. For example, its derivatives have been involved in Hetero-Diels-Alder reactions and further transformations into 2-ethoxy-2H-pyrans and α,β-unsaturatedacyl cyanides. These reactions not only exemplify the compound's versatility in organic synthesis but also its role in generating structures that can serve as intermediates for further chemical or pharmaceutical applications (J. Zhuo et al., 1995).

Development of Antimicrobial Agents
This compound related compounds have been synthesized and tested for their antimicrobial properties. The synthesis of 5-bromobenzofuranyl aryl ureas and carbamates from this compound and their subsequent evaluation for antimicrobial activities underscore its significance in the search for new antimicrobial agents. Such studies are crucial in addressing the growing concern over antibiotic resistance and the need for novel antimicrobials (Kumari et al., 2019).

Catalysis and Synthesis of Heterocycles
Moreover, the compound has found applications in catalysis, particularly in reactions leading to the synthesis of heterocyclic compounds. The palladium-catalyzed O-arylation of derivatives related to this compound, leading to the formation of substituted benzofurans, highlights its role in facilitating complex chemical transformations. Such processes are valuable for the synthesis of heterocyclic compounds that have widespread applications in pharmaceuticals, agrochemicals, and materials science (Maimone & Buchwald, 2010).

Properties

IUPAC Name

ethyl 6-bromo-5-ethoxycarbonyloxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO6/c1-4-19-14(17)13-8(3)21-11-7-10(16)12(6-9(11)13)22-15(18)20-5-2/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWVWPMQDZSGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)OCC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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